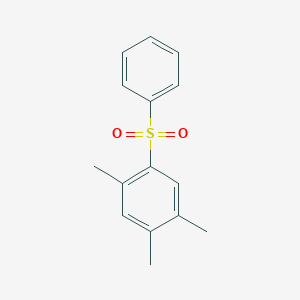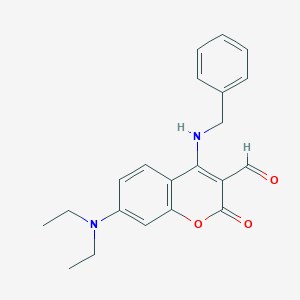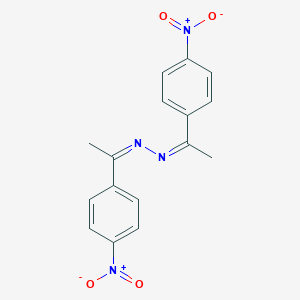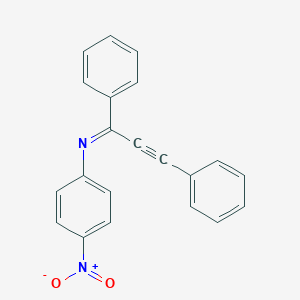![molecular formula C20H25N5O3 B274390 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol, also known as MRE-269, is a selective β3-adrenergic receptor agonist. This compound has been studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes mellitus, and other metabolic disorders.
Mechanism of Action
The mechanism of action of 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol involves the selective activation of β3-adrenergic receptors, which are primarily located in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP, which in turn activates protein kinase A and promotes lipolysis and thermogenesis. This compound has been shown to be a selective β3-adrenergic receptor agonist, with little or no activity at β1- and β2-adrenergic receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of obesity and diabetes. These effects include increased energy expenditure, reduced body weight, improved glucose tolerance, and reduced insulin resistance. This compound has also been shown to increase lipolysis and thermogenesis in adipose tissue, which may contribute to its metabolic effects.
Advantages and Limitations for Lab Experiments
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol has several advantages for lab experiments, including its high selectivity for β3-adrenergic receptors, its ability to activate protein kinase A, and its ability to promote lipolysis and thermogenesis. However, there are also some limitations to using this compound in lab experiments, including its relatively short half-life, its potential for off-target effects, and its limited availability.
Future Directions
There are several future directions for research on 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol, including the development of more potent and selective β3-adrenergic receptor agonists, the investigation of the long-term effects of this compound on metabolic health, and the exploration of the potential therapeutic applications of this compound in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects.
Synthesis Methods
The synthesis of 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol involves a multi-step process that begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methylphenylhydrazine to form 3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde. This intermediate is then reacted with 1-bromo-3-chloropropane to form the corresponding bromide, which is then reacted with 2-amino-1-propanol to form this compound.
Scientific Research Applications
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes mellitus, and other metabolic disorders. In preclinical studies, this compound has been shown to increase energy expenditure, reduce body weight, and improve glucose tolerance in animal models of obesity and diabetes. These effects are thought to be mediated by the activation of β3-adrenergic receptors, which are primarily located in adipose tissue and regulate lipolysis and thermogenesis.
properties
Molecular Formula |
C20H25N5O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C20H25N5O3/c1-14-4-7-17(8-5-14)25-20(22-23-24-25)13-28-18-9-6-16(10-19(18)27-3)12-21-11-15(2)26/h4-10,15,21,26H,11-13H2,1-3H3 |
InChI Key |
GGZPUGCKLJENCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)

![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
